molecular formula C24H34N8O7S B14100384 Cyclo(-Arg-Gly-Asp-D-Phe-Cys)

Cyclo(-Arg-Gly-Asp-D-Phe-Cys)

Cat. No.: B14100384
M. Wt: 578.6 g/mol
InChI Key: WNYJVAMZRBTOPE-HZMVEIRTSA-N
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Description

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is a cyclic peptide composed of the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and cysteine. This compound is known for its unique structural properties and biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cyclization: The linear peptide is cyclized by forming a disulfide bond between the cysteine residues, often using oxidizing agents like iodine or air oxidation.

Industrial Production Methods

Industrial production of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free thiol groups.

    Substitution: Alkylated or acylated peptides.

Scientific Research Applications

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide cyclization and disulfide bond formation.

    Biology: Investigated for its role in cell adhesion and signaling pathways.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells or tissues.

    Industry: Utilized in the development of biomaterials and surface coatings for medical devices.

Mechanism of Action

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) exerts its effects primarily through interactions with cell surface receptors, such as integrins. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-Arg-Gly-Asp-D-Phe-Val): Similar structure but with valine instead of cysteine.

    Cyclo(-Arg-Gly-Asp-D-Phe-Ser): Similar structure but with serine instead of cysteine.

Uniqueness

Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is unique due to the presence of the cysteine residue, which allows for the formation of a disulfide bond, contributing to its stability and bioactivity. This disulfide bond is crucial for its interaction with integrins and its role in various biological processes.

Properties

Molecular Formula

C24H34N8O7S

Molecular Weight

578.6 g/mol

IUPAC Name

2-[(2R,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16+,17-/m0/s1

InChI Key

WNYJVAMZRBTOPE-HZMVEIRTSA-N

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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